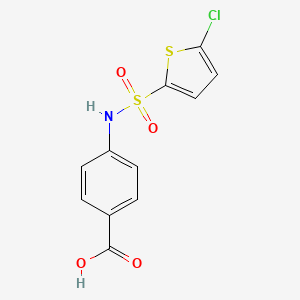
4-(5-Chlorothiophene-2-sulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chlorothiophene-2-sulfonamido)benzoic acid, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives
A study reported the synthesis of sulfonamide and sulfonate carboxylic acid derivatives using a simple, efficient, and eco-friendly method. This method utilized water and sodium carbonate as HCl scavengers, producing high-yield and purity products. The study also highlighted the potential biological applications of these derivatives, suggesting their significance in the development of new derivatives with potential biological applications (Almarhoon et al., 2019).
Synthesis and Characterization of BIO-POTENT SULFONAMIDES
Another research synthesized 4-(substituted phenylsulfonamido)benzoic acids using fly-ash:H3PO3 nano catalyst catalyzed condensation. These derivatives were characterized by their physical constants, analytical and spectroscopic data. Additionally, their antimicrobial activities were measured, showcasing their potential applications in the medical field (Dineshkumar & Thirunarayanan, 2019).
Antimicrobial and Antibacterial Properties
ANTIBACTERIAL ACTIVITY OF NOVEL DERIVATIVES
A study on novel 2-(substituted sulfonamido) benzoic acid derivatives revealed moderate to good antibacterial activity against various pathogenic bacteria. This suggests the potential of these compounds in treating infections caused by a range of bacteria and calls for further structural optimization for more potent agents (Saravanan et al., 2013).
Synthesis, Characterization, and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives
Bifunctional sulfonamide-amide derivatives demonstrated significant in vitro antibacterial and antifungal activities, suggesting their potential as effective antimicrobial agents. This study contributes to the ongoing research in finding new antimicrobial agents (Abbavaram & Reddyvari, 2013).
Transformation and Functionalization Studies
Transformation Mechanism of UV-Filter in Chlorination System
Research on the UV-filter BP-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid) in chlorination disinfection systems disclosed several new products and transformation routes. This study is crucial for understanding the environmental impact of such compounds and their transformation products (Xiao et al., 2013).
Pd(II)-Catalyzed Meta-C–H Functionalizations of Benzoic Acid Derivatives
A significant study reported a general protocol for meta-C–H olefination of benzoic acid derivatives, providing a new approach for selective C–H bond functionalization. This could offer valuable tools for organic synthesis, especially in the development of drug molecules and natural products (Li et al., 2016).
Eigenschaften
IUPAC Name |
4-[(5-chlorothiophen-2-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-3-1-7(2-4-8)11(14)15/h1-6,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBRKQMHYJPLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

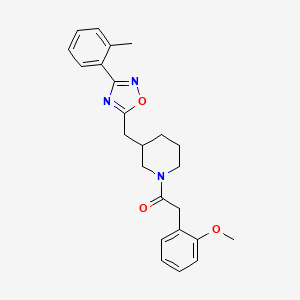
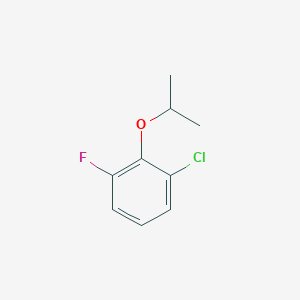
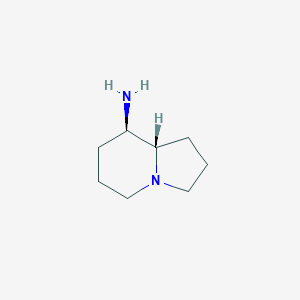
![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)
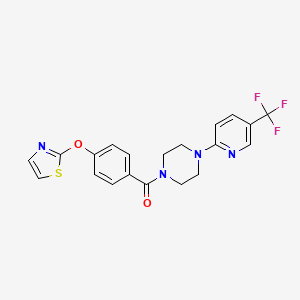
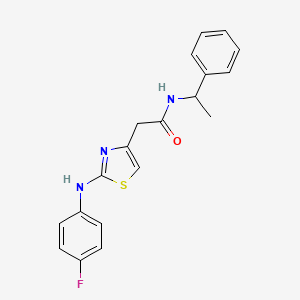
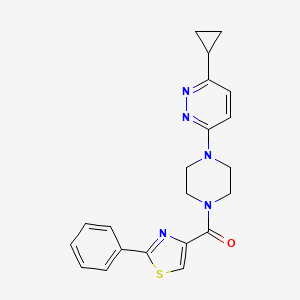
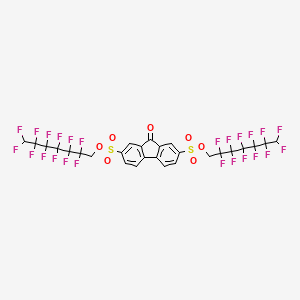
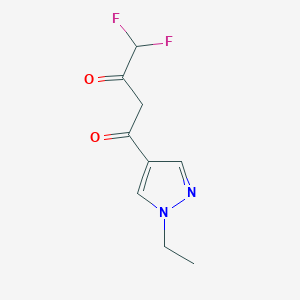
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2452045.png)
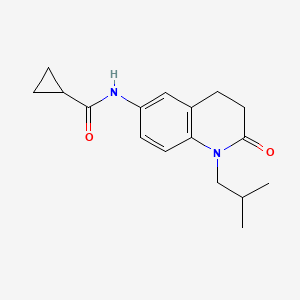
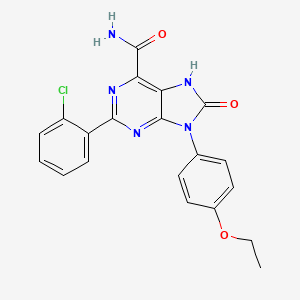
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2452048.png)
![tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2452051.png)